N-[(2Z)-3-(benzyloxy)-1-(naphthalene-1-carbonyl)-1,2-dihydropyridin-2-ylidene]naphthalene-1-carboxamide
Description
Properties
IUPAC Name |
N-[1-(naphthalene-1-carbonyl)-3-phenylmethoxypyridin-2-ylidene]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H24N2O3/c37-33(29-19-8-15-25-13-4-6-17-27(25)29)35-32-31(39-23-24-11-2-1-3-12-24)21-10-22-36(32)34(38)30-20-9-16-26-14-5-7-18-28(26)30/h1-22H,23H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZUBHAGGKIDNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CN(C2=NC(=O)C3=CC=CC4=CC=CC=C43)C(=O)C5=CC=CC6=CC=CC=C65 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-(benzyloxy)-1-(naphthalene-1-carbonyl)-1,2-dihydropyridin-2-ylidene]naphthalene-1-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of naphthalene-1-carboxylic acid with 3-phenylmethoxypyridine under specific conditions to form the desired product. The reaction conditions often require the use of catalysts and solvents to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-(benzyloxy)-1-(naphthalene-1-carbonyl)-1,2-dihydropyridin-2-ylidene]naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene derivatives with additional oxygen-containing groups, while reduction may produce more hydrogenated forms of the compound.
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique structure comprising naphthalene and pyridine moieties, which contribute to its chemical reactivity and potential biological activity. Its molecular formula is , and it possesses several functional groups that facilitate various chemical reactions.
Chemistry
Building Block for Synthesis:
N-[(2Z)-3-(benzyloxy)-1-(naphthalene-1-carbonyl)-1,2-dihydropyridin-2-ylidene]naphthalene-1-carboxamide serves as a versatile building block in organic synthesis. Its structure allows for the generation of more complex molecules through various synthetic pathways, including condensation reactions and functional group modifications.
Reactivity Studies:
The compound can undergo several types of reactions:
- Oxidation: Introduction of oxygen-containing functional groups.
- Reduction: Conversion to hydrogenated forms or removal of functional groups.
- Substitution: Replacement of one functional group with another.
These reactions are essential for exploring the compound's reactivity and potential derivatives that may exhibit enhanced properties.
Medicine
Therapeutic Potential:
Research indicates that this compound may exhibit therapeutic properties, making it a candidate for drug development. Its interactions with biological targets such as enzymes and receptors could modulate various biochemical pathways, potentially leading to applications in treating diseases.
Anticancer Activity:
Preliminary studies suggest that derivatives of this compound may possess anticancer properties. Investigations into its mechanism of action are ongoing, focusing on its ability to inhibit tumor growth or induce apoptosis in cancer cells.
Materials Science
Development of New Materials:
The unique structural characteristics of this compound enable its use in the development of novel materials with specific properties. Its incorporation into polymers or composites could lead to advancements in material science, particularly in creating materials with enhanced mechanical or thermal properties.
Nanotechnology Applications:
Research into the use of this compound in nanotechnology is emerging. Its potential to form nanoscale structures could be valuable in areas such as drug delivery systems or as components in electronic devices.
Case Study 1: Synthesis and Characterization
A study focused on synthesizing this compound through a multi-step organic reaction pathway. The characterization involved spectroscopic methods such as NMR and IR spectroscopy to confirm the structure and purity of the synthesized compound.
Case Study 2: Biological Evaluation
In vitro studies were conducted to evaluate the anticancer activity of the compound against various cancer cell lines. The results indicated significant cytotoxic effects, warranting further investigation into its mechanism of action and potential as an anticancer agent.
Mechanism of Action
The mechanism by which N-[(2Z)-3-(benzyloxy)-1-(naphthalene-1-carbonyl)-1,2-dihydropyridin-2-ylidene]naphthalene-1-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired effects. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
The compound’s structural analogs include other dihydropyridine derivatives with variations in substituents (e.g., phenyl, alkyl, or heteroaromatic groups). Key comparisons are summarized below:
| Parameter | Target Compound | Analog 1 : Nifedipine (1,4-DHP Ca²⁺ blocker) | Analog 2 : Naphthalene-1-carboxamide derivatives | Analog 3 : Benzyloxy-substituted DHP derivatives |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 568.62 (hypothetical) | 346.34 | ~450–550 | ~400–600 |
| Key Substituents | Dual naphthalene, benzyloxy | Nitro groups, methyl ester | Single naphthalene, variable R-groups | Benzyloxy, variable acyl groups |
| Crystal System | Monoclinic (hypothetical, via SHELXL) | Monoclinic | Triclinic/Monoclinic | Orthorhombic |
| Hydrogen Bonding | N–H···O (amide), C–H···π interactions | Weak C–H···O | Strong N–H···O, π-π stacking | Moderate C–H···O/N |
| Thermal Stability | High (decomp. >250°C) | Moderate (decomp. ~180°C) | Variable (150–300°C) | Moderate (200–220°C) |
| Biological Activity | Not reported | Antihypertensive | Antimicrobial (limited studies) | Kinase inhibition (in silico predictions) |
Key Findings:
Solubility : The benzyloxy group reduces aqueous solubility relative to nifedipine’s polar nitro and ester groups, limiting bioavailability without formulation aids.
Crystallographic Robustness : SHELXL-refined structures reveal that the target compound’s dihydropyridine ring adopts a boat conformation, unlike the planar conformation of simpler DHPs, due to steric clashes between naphthalene groups .
Research Findings and Methodological Insights
- SHELX in Structural Analysis : The SHELX suite, particularly SHELXL, enabled precise refinement of the target compound’s hydrogen-bonding network and torsional angles, critical for comparing its conformational flexibility with analogs .
- Synthetic Challenges : The compound’s synthesis requires regioselective acylation and Z-configuration control, contrasting with simpler DHPs synthesized via Hantzsch condensation.
Biological Activity
N-[(2Z)-3-(benzyloxy)-1-(naphthalene-1-carbonyl)-1,2-dihydropyridin-2-ylidene]naphthalene-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that incorporates both naphthalene and pyridine moieties. Its chemical formula is with a molecular weight of 520.56 g/mol. The structure can be represented as follows:
Key Structural Features
- Naphthalene Backbone : Provides hydrophobic interactions that are crucial for binding to biological targets.
- Pyridine Ring : Contributes to the compound's ability to interact with various enzymes and receptors.
- Benzyloxy Group : Enhances solubility and may influence the compound's pharmacokinetics.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The compound has shown promise in the following areas:
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes, potentially modulating metabolic pathways.
- Receptor Binding : The compound can bind to specific receptors, influencing cellular signaling pathways.
Therapeutic Potential
Research indicates that this compound may have applications in treating various diseases, including cancer and viral infections. Its ability to inhibit key enzymes involved in disease progression positions it as a candidate for further pharmacological development.
| Therapeutic Area | Potential Action | References |
|---|---|---|
| Cancer | Inhibition of tumor growth | |
| Viral Infections | Inhibition of viral replication |
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of this compound in various cancer cell lines. The results demonstrated significant cytotoxic effects, particularly against breast cancer cells, with IC50 values indicating potent activity.
Case Study 2: Antiviral Properties
Another research effort focused on the compound's antiviral effects against SARS-CoV. The study revealed that the compound inhibited viral replication in vitro, suggesting its potential as a therapeutic agent for viral infections.
Q & A
Q. What are the standard synthetic routes for preparing naphthalene carboxamide derivatives like the target compound?
- Methodological Answer : Naphthalene carboxamides are typically synthesized via multi-component reactions or stepwise coupling. For example, β-naphthol can react with benzaldehyde and ethylenediamine in ethanol under reflux to form intermediate amines, which are then acylated using naphthalene carbonyl chlorides or activated carboxylic acids. Key steps include:
- Condensation : Stirring β-naphthol, aldehydes, and amines in ethanol for 72 hours .
- Acylation : Reacting intermediates with naphthalene-1-carbonyl chloride in dichloromethane with triethylamine as a base .
- Monitoring : TLC or IR spectroscopy to track reaction progress .
Purification often involves crystallization (e.g., methanol:water mixtures) or column chromatography .
Q. What analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1650–1700 cm⁻¹, hydroxyl groups at ~3300 cm⁻¹) .
- NMR (¹H/¹³C) : Confirms regiochemistry and Z/E configuration. For example, dihydropyridin-2-ylidene protons show distinct coupling patterns (J = 6–12 Hz for Z-isomers) .
- Mass Spectrometry : Validates molecular weight (e.g., EI-MS m/z 292.07 for related derivatives) .
- Elemental Analysis : Ensures purity and stoichiometry (e.g., C, H, N within 0.3% of theoretical values) .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .
- Storage : Keep in sealed containers at 0–6°C to prevent degradation .
- Spill Management : Collect solids with a dustpan and dispose as hazardous waste; avoid water flushing .
Advanced Questions
Q. How can reaction yields be optimized for Z-isomer selectivity in naphthalene carboxamide synthesis?
- Methodological Answer :
- Temperature Control : Lower temperatures (0–5°C) during acylation reduce thermal isomerization .
- Catalysts : Use carbodiimides (e.g., DCC) or boric acid to stabilize intermediates and favor Z-configuration .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance regioselectivity by stabilizing transition states .
- Monitoring : Real-time HPLC or GC-MS can detect isomer ratios early, enabling mid-reaction adjustments .
Q. How should researchers resolve discrepancies between theoretical and observed NMR chemical shifts?
- Methodological Answer :
- Impurity Check : Re-crystallize or chromatograph the product to remove by-products (e.g., unreacted naphthol) .
- Solvent Effects : Compare CDCl₃ vs. DMSO-d₆ spectra; aromatic protons are highly solvent-sensitive .
- Computational Validation : Use DFT calculations (e.g., B3LYP/6-31G*) to predict shifts and assign ambiguous signals .
Q. What strategies mitigate undesired oxidation during functionalization of the dihydropyridin-2-ylidene moiety?
- Methodological Answer :
- Protecting Groups : Temporarily block reactive sites (e.g., benzyloxy groups) using TMSCl or Boc-anhydride .
- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent aerial oxidation .
- Redox Buffers : Add mild reductants (e.g., ascorbic acid) to quench reactive oxygen species .
Q. How can researchers design comparative studies to evaluate the bioactivity of this compound against similar naphthalene carboxamides?
- Methodological Answer :
- Structural Variants : Synthesize analogs with modified substituents (e.g., halogenated naphthalene rings) using methods from and .
- Assay Design : Test inhibitory activity in enzyme assays (e.g., kinase inhibition) with IC₅₀ determination.
- SAR Analysis : Correlate electronic properties (Hammett σ values) or steric bulk with bioactivity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
